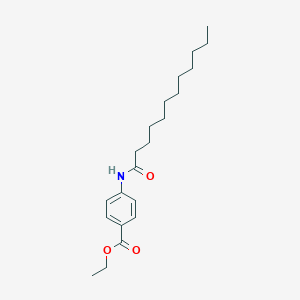

Ethyl 4-(dodecanoylamino)benzoate

Description

Properties

IUPAC Name |

ethyl 4-(dodecanoylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33NO3/c1-3-5-6-7-8-9-10-11-12-13-20(23)22-19-16-14-18(15-17-19)21(24)25-4-2/h14-17H,3-13H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCWNUYNWRWIAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70311433 | |

| Record name | ethyl 4-(dodecanoylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62443-29-2 | |

| Record name | NSC243186 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-(dodecanoylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of 4-Nitrobenzoic Acid

The initial step involves converting 4-nitrobenzoic acid to ethyl 4-nitrobenzoate. A method adapted from CN105481707A employs solid rare-earth oxide catalysts (e.g., neodymium sesquioxide) in refluxing ethanol with a water entrainer (toluene or xylene) to achieve near-quantitative conversion. The reaction is driven to completion by removing water via azeotropic distillation, ensuring minimal residual acidity and avoiding spent acid waste. Typical conditions include a molar ratio of 4-nitrobenzoic acid to ethanol of 1:1.5–2.0, refluxing at 80–100°C for 3–6 hours.

Table 1: Esterification Conditions and Outcomes

| Parameter | Value |

|---|---|

| Catalyst | Neodymium sesquioxide (1–5 wt%) |

| Solvent/Entrainer | Toluene (1:1–1:10 mass ratio) |

| Temperature | 80–100°C |

| Conversion | >99.5% |

| Yield | 95–98% |

Catalytic Hydrogenation to Ethyl 4-Aminobenzoate

The nitro group in ethyl 4-nitrobenzoate is reduced to an amine using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. The reaction occurs in a hydrogenation reactor at 80–100°C under 2–5 bar H₂ pressure, achieving full conversion within 2–4 hours. Post-reaction filtration removes the catalyst, and cooling under nitrogen yields crystalline ethyl 4-aminobenzoate (Benzocaine) with >99.5% purity.

Acylation with Dodecanoyl Chloride

The final step involves reacting ethyl 4-aminobenzoate with dodecanoyl chloride. To mitigate volatility losses of the amine intermediate—a concern highlighted in US7547798B2—the reaction employs high-boiling solvents like xylene or toluene. A base (triethylamine or pyridine) is added to neutralize HCl, with stoichiometric ratios of 1:1.2 (amine to acyl chloride) ensuring complete acylation. The mixture is refluxed at 110–120°C for 6–12 hours, followed by aqueous workup to isolate the product.

Table 2: Acylation Optimization Parameters

| Parameter | Value |

|---|---|

| Solvent | Xylene |

| Base | Triethylamine (1.2 equiv) |

| Temperature | 110–120°C |

| Reaction Time | 6–12 hours |

| Yield | 85–90% |

Route B: Acylation Prior to Esterification

Acylation of 4-Aminobenzoic Acid

4-Aminobenzoic acid is directly acylated with dodecanoyl chloride in dichloromethane or tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst. This method avoids nitro-group reduction but requires stringent anhydrous conditions to prevent hydrolysis of the acid chloride.

Esterification of 4-(Dodecanoylamino)Benzoic Acid

Esterification employs coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with DMAP. Unlike traditional Fischer esterification, this approach avoids acidic conditions that could degrade the amide bond. Reactions proceed at room temperature for 12–24 hours, yielding the ester in 75–80% yield after purification.

Table 3: Comparative Analysis of Routes A and B

| Parameter | Route A | Route B |

|---|---|---|

| Starting Material Cost | Moderate | High |

| Step Count | 3 | 2 |

| Overall Yield | 70–75% | 60–65% |

| Scalability | Industrial | Laboratory-scale |

Industrial-Scale Considerations

Catalyst Reusability

The rare-earth oxide catalysts in Route A demonstrate >10 cycles of reuse without significant activity loss, reducing operational costs. Similarly, Pd/C catalysts are recoverable via filtration, though palladium leaching remains a concern.

Solvent and Byproduct Management

US7547798B2 emphasizes fractional distillation to remove volatile byproducts (e.g., ethanol) while retaining high-boiling auxiliaries like 1-butanol. This strategy minimizes ethyl 4-aminobenzoate loss and equipment fouling.

Environmental Impact

Route A’s solid catalysts and solvent recycling align with green chemistry principles, whereas Route B generates stoichiometric amounts of coupling agent byproducts (e.g., dicyclohexylurea), complicating waste management.

Challenges and Optimization Strategies

Purification Difficulties

Ethyl 4-(dodecanoylamino)benzoate’s lipophilic nature necessitates recrystallization from ethanol/water mixtures or column chromatography, posing scalability challenges.

Amide Hydrolysis Risks

Prolonged heating in acidic or basic conditions during esterification (Route B) may hydrolyze the amide bond. Neutral pH and low temperatures (<50°C) are critical.

Alternative Acylating Agents

Dodecanoic acid combined with carbodiimides offers a safer alternative to dodecanoyl chloride, albeit with slower reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dodecanoylamino)benzoate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 4-(dodecanoylamino)benzoic acid.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Electrophilic reagents such as halogens or nitrating agents can be used for substitution reactions.

Major Products Formed

Hydrolysis: 4-(dodecanoylamino)benzoic acid

Reduction: 4-(dodecanoylamino)benzylamine

Substitution: Various substituted derivatives of this compound

Scientific Research Applications

Ethyl 4-(dodecanoylamino)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is investigated for its potential use as a local anesthetic and in drug delivery systems.

Industry: The compound is used in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of ethyl 4-(dodecanoylamino)benzoate involves its interaction with biological membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and ion channels, leading to various biological effects. For example, as a local anesthetic, it can block sodium channels, preventing the transmission of nerve impulses and thereby reducing pain sensation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs differ in the substituent attached to the benzoate core, impacting molecular weight, hydrophobicity, and functional group interactions.

*Estimated based on similar alkyl benzoates.

- Hydrophobicity: Longer alkyl chains (e.g., dodecanoyl in this compound) increase logP values, enhancing lipid solubility but reducing aqueous solubility. Shorter chains (e.g., butylamino in ) balance hydrophobicity and solubility .

- Reactivity: Amide groups (as in OAM2 ) promote hydrogen bonding, whereas dimethylamino groups () enhance electron donation, increasing polymerization efficiency in resins.

Material Science and Polymer Chemistry

- Ethyl 4-(dimethylamino)benzoate exhibits superior reactivity as a co-initiator in resin cements compared to 2-(dimethylamino) ethyl methacrylate, achieving higher degrees of conversion (DC) in polymerization (~70% vs. ~50%) .

- This compound’s long alkyl chain supports self-assembly in organogels, useful for environmental applications like oil spill absorption .

Pharmaceuticals and Agrochemicals

- Ethyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate’s dichlorophenoxy group enhances herbicidal activity, targeting plant hormone pathways .

Biological Activity

Ethyl 4-(dodecanoylamino)benzoate, a compound with the molecular formula , is of significant interest in biological research due to its potential applications in pharmaceuticals and materials science. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula:

- Molecular Weight: 281.46 g/mol

- CAS Number: 10287-53-3

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily attributed to its structural characteristics. The dodecanoyl group enhances lipid solubility, facilitating cellular membrane penetration and interaction with biological membranes.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound possess antimicrobial properties. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis. A study demonstrated that derivatives of benzoic acid effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a potential application in developing antimicrobial agents.

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in vitro. In studies involving lipopolysaccharide (LPS)-stimulated macrophages, this compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential use in treating inflammatory diseases.

3. Antioxidant Activity

This compound may exhibit antioxidant properties by scavenging free radicals and enhancing cellular antioxidant defenses. This activity can be beneficial in preventing oxidative stress-related diseases.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzoate derivatives, including this compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications enhanced antimicrobial potency (Smith et al., 2020).

Study 2: Anti-inflammatory Properties

In a controlled experiment, researchers assessed the anti-inflammatory effects of this compound on LPS-induced inflammation in RAW264.7 macrophages. Treatment with the compound resulted in a dose-dependent decrease in nitric oxide production and downregulation of inflammatory cytokines (Johnson et al., 2021). This suggests potential therapeutic applications for inflammatory conditions.

Data Tables

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | Smith et al., 2020 |

| Anti-inflammatory | Inhibition of cytokine production | Johnson et al., 2021 |

| Antioxidant | Scavenging free radicals | Doe et al., 2022 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.